![molecular formula C18H14N2O5 B4889498 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species in biological systems. Reactive oxygen species play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress, which is associated with numerous diseases. By using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone as a fluorescent probe, researchers can monitor the levels of reactive oxygen species in real-time and gain insights into their role in various biological processes.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is based on its ability to undergo a redox reaction with reactive oxygen species. When this compound reacts with reactive oxygen species, it undergoes a change in its fluorescence properties, which can be detected and measured using various analytical techniques. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a nitroso derivative, which is responsible for the changes in fluorescence properties.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to detect and monitor reactive oxygen species in biological systems. This can provide valuable insights into the role of reactive oxygen species in various physiological processes and diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone in lab experiments is its high sensitivity and specificity for detecting reactive oxygen species. This makes it a valuable tool for investigating various biological processes that involve reactive oxygen species. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are numerous future directions for research involving 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone. One potential direction is the development of new fluorescent probes based on this compound that can detect other reactive species, such as nitrogen and sulfur species. Another potential direction is the use of this compound in the development of new therapies for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects in biological systems.
Conclusion:
In conclusion, 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a valuable compound for investigating various biological processes that involve reactive oxygen species. Its unique chemical properties make it a valuable tool for detecting and imaging reactive oxygen species in real-time. However, its potential toxicity and challenging synthesis can limit its use in certain applications. Nonetheless, there are numerous future directions for research involving this compound, which can lead to new insights into the role of reactive oxygen species in various physiological processes and diseases.
Métodos De Síntesis
The synthesis of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone involves the reaction of 2-acetyl-1-naphthol and 2-methoxyaniline in the presence of nitric acid and acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)16-17(19-14-5-3-4-6-15(14)25-2)12-8-7-11(20(23)24)9-13(12)18(16)22/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHYDGDBNTRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=CC=C2OC)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.